molecular formula C21H24ClN3O B2950762 N-(4-chlorobenzyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide CAS No. 2034308-43-3

N-(4-chlorobenzyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide

Cat. No.: B2950762
CAS No.: 2034308-43-3
M. Wt: 369.89
InChI Key: UGYLCLYKXXDHNL-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure that includes a chlorobenzyl group, a dihydroisoquinoline moiety, and a pyrrolidine carboxamide group. Its unique structure makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide typically involves multiple steps:

    Formation of the Dihydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline structure.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the dihydroisoquinoline intermediate.

    Formation of the Pyrrolidine Carboxamide: The final step involves the formation of the pyrrolidine carboxamide through an amide coupling reaction, typically using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, leading to the formation of isoquinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: Isoquinoline derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive compounds.

    Biological Studies: The compound can be used as a probe to study receptor-ligand interactions in biological systems.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide is not fully elucidated but is believed to involve interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The compound’s structure suggests it could modulate receptor activity or inhibit enzyme function, leading to its observed biological effects.

Comparison with Similar Compounds

  • N-(4-chlorobenzyl)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidine-1-carboxamide
  • N-(4-chlorobenzyl)-3-(isoquinolin-2-yl)pyrrolidine-1-carboxamide

Comparison:

  • Structural Differences: The presence of different isoquinoline derivatives (dihydroisoquinoline vs. tetrahydroisoquinoline) can significantly affect the compound’s biological activity and chemical reactivity.
  • Unique Features: N-(4-chlorobenzyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide is unique due to its specific dihydroisoquinoline moiety, which may confer distinct pharmacological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O/c22-19-7-5-16(6-8-19)13-23-21(26)25-12-10-20(15-25)24-11-9-17-3-1-2-4-18(17)14-24/h1-8,20H,9-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYLCLYKXXDHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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